(3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
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Description
(3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride, also known as JNJ-42153605, is a novel small molecule drug. It belongs to the class of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). It has attracted significant interest from the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction.
Scientific Research Applications
Structural and Biochemical Studies
A series of compounds closely related to "(3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid; hydrochloride" were synthesized and their structural and biochemical properties were studied. These compounds, specifically 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, have been analyzed through NMR spectroscopy and X-ray diffraction to understand their preferred conformations and potential biochemical interactions. Such studies suggest the importance of understanding the structural characteristics of similar compounds for potential applications in medicinal chemistry, including their inhibitory ability on specific biological targets (Burgos et al., 1992).
Design and Synthesis for Drug Development
Another relevant study involves the design, synthesis, and structural analysis of compounds with pyrrolidine cores, aiming to develop potent inhibitors for influenza neuraminidase. This research demonstrates a methodical approach to drug development, utilizing core structures like pyrrolidine for synthesizing analogs based on the active site information of targeted enzymes. The findings highlight the potential of structurally similar compounds in contributing to the development of new therapeutics (Wang et al., 2001).
properties
IUPAC Name |
(3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2.ClH/c12-6-1-2-7(10(13)3-6)8-4-14-5-9(8)11(15)16;/h1-3,8-9,14H,4-5H2,(H,15,16);1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOJXFLHLHHYAY-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=C(C=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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